molecular formula C24H34O5 B1669155 Cortexolone 17alpha-propionate CAS No. 19608-29-8

Cortexolone 17alpha-propionate

Cat. No. B1669155
CAS RN: 19608-29-8
M. Wt: 402.5 g/mol
InChI Key: GPNHMOZDMYNCPO-PDUMRIMRSA-N
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Description

Cortexolone 17alpha-propionate, also known as Clascoterone, is a novel antagonist of androgen receptors . It is used for the topical treatment of acne vulgaris in patients 12 years of age and older . It works by competing with androgens for binding to androgen receptors, thereby blocking the androgen receptor signaling cascades that promote acne pathogenesis .


Synthesis Analysis

The synthesis of Cortexolone 17alpha-propionate involves a hydrolysis reaction of an ortho-ester in the presence of a dilute solution of acetic acid . The process also yields a hydrated crystalline form of Cortexolone 17alpha-propionate .


Molecular Structure Analysis

The molecular formula of Cortexolone 17alpha-propionate is C24H34O5 . Its average mass is 402.524 Da and its monoisotopic mass is 402.240631 Da . It has 6 defined stereocenters .


Chemical Reactions Analysis

A full conformational characterization of Cortexolone 17alpha-propionate was realized through theoretical calculations at the B3LYP/6-31G (d) level .


Physical And Chemical Properties Analysis

The density of Cortexolone 17alpha-propionate is 1.2±0.1 g/cm3 . Its boiling point is 538.9±50.0 °C at 760 mmHg . The vapor pressure is 0.0±3.3 mmHg at 25°C . The enthalpy of vaporization is 93.9±6.0 kJ/mol . The flash point is 179.3±23.6 °C . The index of refraction is 1.555 .

Scientific Research Applications

Treatment of Acne Vulgaris

Clascoterone is approved for the topical treatment of acne vulgaris in patients aged 12 years and older. It functions as an androgen receptor antagonist, competing with dihydrotestosterone (DHT) for binding to androgen receptors in sebaceous glands, thus reducing sebum production and inflammation associated with acne .

Androgenetic Alopecia

Clascoterone shows promise in treating androgenetic alopecia (AGA), commonly known as male or female pattern hair loss. It is believed to work by antagonizing DHT’s effects on dermal papilla cells, potentially reducing hair miniaturization and promoting hair growth. Clinical trials are ongoing to establish its efficacy in this application .

Anti-Androgenic Effects

In vitro studies have demonstrated that Clascoterone binds to androgen receptors with high affinity and inhibits DHT-stimulated signaling. This suggests its potential use in other androgen-dependent conditions beyond acne and hair loss, such as hirsutism and polycystic ovary syndrome (PCOS) .

Seborrheic Dermatitis

Clascoterone may have therapeutic benefits in treating seborrheic dermatitis , a skin condition characterized by scaly patches and red skin, primarily on the scalp. Its anti-inflammatory and anti-androgenic properties could help manage the symptoms .

Inflammatory Skin Disorders

The compound’s ability to inhibit androgen-regulated lipid and inflammatory cytokine production suggests it could be effective in a range of inflammatory skin disorders where androgens play a role in the pathogenesis .

Novel Mechanisms of Action in Dermatology

Clascoterone represents a new class of topical anti-androgens with a unique mechanism of action. Its potential extends to various dermatological applications where androgen receptor signaling is implicated, offering a new avenue for research and treatment options in dermatology .

Mechanism of Action

Target of Action

Clascoterone primarily targets androgen receptors (ARs) . These receptors are expressed throughout the skin, including in sebaceous glands, sebocytes, and dermal papilla cells . Androgens such as testosterone and dihydrotestosterone (DHT) bind to these ARs and contribute to the development of androgen-dependent conditions such as acne and alopecia .

Mode of Action

Clascoterone works as an antagonist at androgen receptors . It competes with androgens for binding to androgen receptors, thereby blocking the androgen receptor signalling cascades that promote acne pathogenesis . This includes processes such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways .

Biochemical Pathways

By blocking the androgen receptor signalling cascades, clascoterone affects several biochemical pathways. It prevents DHT from activating transcription of androgen-responsive genes involved in inflammatory processes . This includes genes involved in both lipid synthesis and inflammatory cytokine production . As a result, less inflammation develops in the hair follicles and their associated sebaceous glands, preventing the development of acne .

Pharmacokinetics

Clascoterone is rapidly metabolized to cortexolone in human plasma . It achieves pharmacokinetic steady-state by day 5 . At steady-state, plasma concentrations increase 1.8 to 2.1 fold versus the first dose . The systemic exposure of clascoterone is similar across different age cohorts .

Result of Action

The molecular and cellular effects of clascoterone’s action include reduced sebum production and inflammation . By inhibiting the action of androgen receptors on cells in the sebaceous gland, clascoterone reduces sebum production and inflammation . This results in the prevention of acne development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of clascoterone. For instance, diet and pollution have been linked to increased sebum production and exacerbated acne symptoms . Pollutants can alter the skin barrier and microbiome, further aggravating or even triggering acne outbreaks .

Safety and Hazards

The primary safety endpoints of Cortexolone 17alpha-propionate include hypothalamic-pituitary-adrenal (HPA) axis response to cosyntropin via a Cosyntropin Stimulation Test (CST) upon screening (day 1) and at day 14 . HPA axis suppression was defined as a post-stimulation serum cortisol level <18 μg/dL at day 14 .

Future Directions

Clinical studies of a different formulation of Cortexolone 17alpha-propionate (a solution containing a higher concentration of the drug) for the treatment of androgenetic alopecia are underway in Germany and the USA . This drug is being developed as a topical cream and solution by Cassiopea (a spin-out company of Cosmo Pharmaceuticals) for the treatment of androgen-dependent skin disorders, including androgenetic alopecia and acne vulgaris .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNHMOZDMYNCPO-PDUMRIMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471883
Record name Clascoterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Acne is a multifactorial skin condition characterized by excess sebum production, epithelial hyperkeratinization, proliferation of the skin commensal bacteria, and inflammation. Circulating and locally synthesized natural ligands, testosterone and dihydrotestosterone (DHT), serve as causative factors in both males and females. Upon binding of DHT, the DHT-androgen receptor complex dimerizes and translocates to the nucleus where it promotes the transcription of genes involved in acne pathogenesis, including proliferation and differentiation of sebocytes, excess sebum production, and inflammatory cytokine production. Clascoterone is a potent antagonist at ARs and competes for androgens in binding to the receptor, thereby inhibiting downstream signalling of ARs that promote acne. Androgenetic alopecia is also an androgen-dependent and highly genetic condition. Dihydrotestosterone (DHT) binds to ARs expressed on dermal papilla cells (DPC) in the scalp to induce AR-mediated transcription of genes that contribute to androgenic alopecia. By blocking the interaction between DHT and aARs, clascoterone inhibits AR-regulated transcription and DHT-induced IL-6 synthesis.
Record name Clascoterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cortexolone 17alpha-propionate

CAS RN

19608-29-8
Record name 21-Hydroxy-17-(1-oxopropoxy)pregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19608-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clascoterone [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019608298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clascoterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clascoterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLASCOTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7MM8XG2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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